Product packaging for 1,6-Naphthyridin-5-ylmethanol(Cat. No.:)

1,6-Naphthyridin-5-ylmethanol

Cat. No.: B13248080
M. Wt: 160.17 g/mol
InChI Key: IVYSITFFXWCNSG-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-5-ylmethanol (CAS 1824089-86-2) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. With the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, this compound features a 1,6-naphthyridine core, a privileged scaffold known for its diverse biological activities and application in functional materials . The primary value of this specific derivative lies in its functional group, which serves as a versatile synthetic handle for further chemical modification. Researchers can leverage the hydroxymethyl group for reactions such as esterification or etherification, facilitating its use as a key building block (synthon) in the synthesis of more complex molecules . Research Applications and Biological Relevance: The 1,6-naphthyridine scaffold is a prominent structure in drug discovery. Functionalized naphthyridine derivatives have demonstrated a wide range of biological activities, positioning them as prospective antitumor agents, antiviral agents, and inhibitors of various enzymes . Notably, recent research has explored benzo-fused [1,6]naphthyridine derivatives as potent inhibitors of monoamine oxidase B (MAO B), with some compounds exhibiting low micromolar IC50 values, making them candidates for the treatment of neurological disorders such as Parkinson's and Alzheimer's disease . Furthermore, the 1,6-naphthyridine core is found in alkaloids like aaptamine, which is isolated from marine sponges and possesses antibacterial and anticarcinogenic properties . Application in Materials Science: Beyond biomedical applications, 1,6-naphthyridine-based compounds have utility in the development of advanced materials. For instance, metal complexes incorporating 1,6-naphthyridin-5-yl ligands have been developed as efficient phosphors for use in non-doped organic light-emitting diodes (OLEDs), exhibiting strong long-wavelength emission in the red and near-infrared region . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals in a laboratory setting, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B13248080 1,6-Naphthyridin-5-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,6-naphthyridin-5-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-9-7-2-1-4-10-8(7)3-5-11-9/h1-5,12H,6H2

InChI Key

IVYSITFFXWCNSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CO)N=C1

Origin of Product

United States

Synthesis of 1,6 Naphthyridin 5 Ylmethanol

Starting Materials and General Approaches

Common synthetic strategies for the 1,6-naphthyridine scaffold include:

Friedländer Annulation: This involves the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound. nih.govacs.org

Cyclization Reactions: Intramolecular cyclization of appropriately substituted pyridine (B92270) derivatives is a common method. benthamdirect.com For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov

From Acyclic Precursors: While less common, direct formation from acyclic compounds has been reported for some naphthyridine isomers. thieme-connect.de

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are used to functionalize pre-existing naphthyridine rings. evitachem.com

Controlled Hydrolysis

Key Synthetic Steps for 1,6-Naphthyridin-5-ylmethanol

Specific synthetic details for this compound are not extensively detailed in the provided search results. However, general principles of naphthyridine synthesis can be applied. A plausible route could involve the creation of a 1,6-naphthyridine ring with a precursor to the methanol (B129727) group at the 5-position, such as an ester or a carboxylic acid, which can then be reduced.

For example, a diol intermediate of a related arylbenzo[h] Current time information in Bangalore, IN.ontosight.ainaphthyridine was synthesized and subsequently reacted with propargyl bromide. researchgate.net This suggests that functionalization at a specific position on the naphthyridine ring is a viable strategy.

Physicochemical Properties of 1,6 Naphthyridin 5 Ylmethanol

Spectroscopic Data

Detailed spectroscopic data for this compound is not fully available in the provided search results. However, related structures provide insight into the expected spectral characteristics.

NMR Spectroscopy: For a related tetrahydro-1,6-naphthyridine derivative, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic and aliphatic protons. acs.org For this compound, one would expect to see signals corresponding to the protons on the naphthyridine rings and the methylene (B1212753) protons of the hydroxymethyl group.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) for a related chloro-substituted naphthyridine derivative provided an exact mass, confirming its molecular formula. acs.org A similar analysis for this compound would be expected to confirm its elemental composition.

Derivatization and Structural Modification of 1,6 Naphthyridin 5 Ylmethanol Scaffolds

Introduction of Diverse Functional Groups

The hydroxymethyl group at the 5-position of the 1,6-naphthyridine (B1220473) ring serves as a versatile handle for a variety of functional group transformations. Standard organic synthesis methods can be employed to modify this group, thereby altering the electronic and steric properties of the molecule, which can be crucial for its biological activity or material properties.

Key transformations of the hydroxymethyl group include oxidation, etherification, and esterification.

Oxidation: The primary alcohol of 1,6-naphthyridin-5-ylmethanol can be oxidized to the corresponding aldehyde, 1,6-naphthyridine-5-carbaldehyde. This transformation is a critical step as the aldehyde functionality is a key precursor for various carbon-carbon and carbon-nitrogen bond-forming reactions, including condensations and cyclizations. researchgate.netrsc.orgulisboa.ptbeilstein-journals.org For instance, the oxidation of benzylic and heterocyclic methanols is a well-established process. beilstein-journals.org The resulting aldehyde can then be further oxidized to a carboxylic acid if desired.

Etherification and Esterification: The hydroxyl group can readily undergo etherification to introduce a variety of alkyl or aryl groups. gccpo.org Similarly, esterification with different carboxylic acids can be achieved to produce a library of ester derivatives. nih.govbyjus.comresearchgate.netsrce.hr These reactions allow for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity.

While direct literature examples for the derivatization of this compound are limited, the principles of functional group transformation are broadly applicable. The following table illustrates potential derivatives that can be synthesized from this compound.

Starting MaterialReagent/ConditionProductFunctional Group Introduced
This compoundPCC, CH₂Cl₂1,6-Naphthyridine-5-carbaldehydeAldehyde
This compoundNaH, CH₃I5-(Methoxymethyl)-1,6-naphthyridineMethyl Ether
This compoundAcetic Anhydride, Pyridine (B92270)(1,6-Naphthyridin-5-yl)methyl acetate (B1210297)Acetate Ester

Formation of Fused 1,6-Naphthyridine Systems

The 1,6-naphthyridine scaffold can be annulated with additional rings to create fused heterocyclic systems, which often exhibit enhanced biological activities and novel photophysical properties. While direct use of this compound as a starting material for these fusions is not extensively documented, its oxidized derivative, 1,6-naphthyridine-5-carbaldehyde, would be a logical precursor for such reactions.

Commonly, the synthesis of fused naphthyridines involves the condensation of an amino-substituted pyridine or naphthyridine with a dicarbonyl compound or its equivalent. Alternatively, an ortho-functionalized naphthyridine, such as one bearing an aldehyde and a leaving group, can undergo cyclization with a suitable partner.

Examples of fused 1,6-naphthyridine systems that could potentially be accessed from this compound derivatives include thieno[2,3-b] Current time information in Bangalore, IN.evitachem.comnaphthyridines and furo[2,3-b] Current time information in Bangalore, IN.evitachem.comnaphthyridines.

Thieno[2,3-b] Current time information in Bangalore, IN.evitachem.comnaphthyridines: The synthesis of thieno[2,3-b]pyridines has been reported, and similar methodologies could be applied to construct thieno-fused 1,6-naphthyridines. researchgate.net For example, a Gould-Jacobs type reaction starting from an aminothiophene could be envisioned.

Furo[2,3-b] Current time information in Bangalore, IN.evitachem.comnaphthyridines: The synthesis of furo[2,3-b]quinolines has been described, providing a template for the synthesis of the analogous furo-fused 1,6-naphthyridines. nih.gov

The following table summarizes some examples of fused 1,6-naphthyridine systems and their synthetic precursors, highlighting the potential role of this compound derivatives.

Fused SystemPrecursorsPotential Role of this compound
Thieno[2,3-b] Current time information in Bangalore, IN.evitachem.comnaphthyridine2-Aminothiophene-3-carboxylate and a protected 4-aminopyridine (B3432731) derivativeOxidation to aldehyde, followed by further functionalization to create a suitable cyclization precursor.
Furo[2,3-b] Current time information in Bangalore, IN.evitachem.comnaphthyridineA 4-chloro-3-formylpyridine derivative and an alcoholOxidation to aldehyde, followed by introduction of a leaving group at an adjacent position.

Synthesis of Polycyclic Aromatic Compounds Containing 1,6-Naphthyridine Core

The construction of polycyclic aromatic compounds (PAHs) incorporating the 1,6-naphthyridine nucleus leads to extended π-systems with interesting electronic and photophysical properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

The synthesis of such compounds often involves well-established named reactions like the Friedländer annulation or Skraup synthesis, adapted for the 1,6-naphthyridine core. researchgate.net For instance, the reaction of an amino-substituted benzaldehyde (B42025) with a ketone-functionalized 1,6-naphthyridine could lead to a benzo-fused system.

Benzo[b] Current time information in Bangalore, IN.evitachem.comnaphthyridines: The synthesis of benzo[b] Current time information in Bangalore, IN.evitachem.comnaphthyridines has been reported through various methods, including the condensation of 2-amino-4-picoline with 2-chlorobenzaldehyde (B119727) followed by cyclization. nih.govresearchgate.net A plausible route starting from a this compound derivative would involve its conversion to a more reactive intermediate suitable for annulation with a benzene (B151609) ring precursor. For example, the corresponding aldehyde could undergo a condensation reaction with a suitably substituted cyclohexanone (B45756) derivative, followed by aromatization.

The table below presents an example of a polycyclic aromatic system containing a 1,6-naphthyridine core.

Polycyclic Aromatic CompoundSynthetic ApproachPotential Starting Material Derived from this compound
Benzo[b] Current time information in Bangalore, IN.evitachem.comnaphthyridineFriedländer annulation1,6-Naphthyridine-5-carbaldehyde

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete assignment of all proton and carbon signals in 1,6-Naphthyridin-5-ylmethanol can be achieved.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment, number, and connectivity of protons. researchgate.net The aromatic protons on the naphthyridine core exhibit distinct chemical shifts and coupling patterns, which are influenced by the nitrogen atoms within the bicyclic system. The protons of the hydroxymethyl group (-CH₂OH) typically appear as a characteristic signal, with its chemical shift and multiplicity dependent on the solvent and concentration.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the naphthyridine rings are indicative of their electronic environment, distinguishing between carbons adjacent to nitrogen and those further away. The carbon of the hydroxymethyl group is also readily identified in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Naphthyridine Derivatives Note: Specific data for this compound is not publicly available. The table below shows representative data for the parent 1,6-naphthyridine (B1220473) to illustrate typical chemical shifts.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
29.10 (dd)153.2
37.52 (dd)121.5
48.28 (d)137.9
58.76 (d)149.8
79.28 (d)155.1
87.93 (dd)118.9
Data sourced from spectral databases for the parent 1,6-naphthyridine compound. chemicalbook.com The presence of the 5-ylmethanol substituent would alter these values.

To unambiguously assign the complex proton and carbon signals and to confirm the connectivity within this compound, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptnumberanalytics.com

H,H-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Cross-peaks in the COSY spectrum reveal the connectivity between protons, allowing for the mapping of the proton spin systems within the naphthyridine rings. numberanalytics.com

C,H-COSY (Heteronuclear Single Quantum Coherence - HSQC): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. sdsu.edu This is a powerful tool for assigning carbon resonances based on their known proton assignments. numberanalytics.com Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

1H NMR and 13C NMR Analysis

X-ray Crystallography

By growing a suitable single crystal of this compound, its molecular structure can be determined with high precision using single-crystal X-ray diffraction. carleton.edu This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. numberanalytics.com The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all non-hydrogen atoms can be determined. ornl.gov This method confirms the planar structure of the naphthyridine core and the precise geometry and orientation of the hydroxymethyl substituent.

For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. nih.gov While this compound itself is achiral, this technique would be crucial for determining the relative and absolute configuration of any chiral derivatives or co-crystals it might form. nih.govrsc.org

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. mdpi.comnih.gov This packing is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a significant role:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can interact with the nitrogen atoms of the naphthyridine rings (O-H...N) or the oxygen atom of another molecule (O-H...O), creating chains or more complex networks.

C-H...N and C-H...O Interactions: Weaker hydrogen bonds involving aromatic and methylene (B1212753) C-H groups as donors and the nitrogen or oxygen atoms as acceptors are also likely to be present, further stabilizing the crystal structure. researchgate.net

π-π Stacking: The planar aromatic naphthyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

C-H...π Interactions: The C-H bonds can also interact with the electron-rich π-systems of the naphthyridine rings. diva-portal.org

These interactions are visualized and quantified through techniques like Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal, providing a detailed picture of the forces governing the supramolecular architecture. nih.govscirp.org

Table 2: Common Intermolecular Interactions in Naphthyridine-Containing Crystals

Interaction Type Description Potential Role in this compound Crystals
O-H...N Hydrogen BondStrong interaction between the hydroxyl proton and a nitrogen atom on a neighboring molecule's naphthyridine ring.Major contributor to crystal lattice stability.
O-H...O Hydrogen BondInteraction between the hydroxyl group of two different molecules.Formation of dimeric or polymeric structures.
C-H...N/O Hydrogen BondWeaker interactions between C-H bonds and nitrogen or oxygen atoms.Fine-tuning of the molecular packing. researchgate.net
π-π StackingFace-to-face or offset stacking of the aromatic naphthyridine rings.Contributes to the overall cohesive energy of the crystal.
C-H...π InteractionAn interaction between a C-H bond and the face of an aromatic ring.Further stabilization of the three-dimensional network. diva-portal.org

Stereochemical Determinations

Mass Spectrometry (MS)

Mass spectrometry of this compound is essential for confirming its molecular weight and providing evidence for its structural arrangement through analysis of fragmentation patterns. Under electron impact (EI) ionization, the molecule is expected to form a molecular ion (M•+) and undergo characteristic fragmentation.

The molecular formula of this compound is C₉H₈N₂O, corresponding to a monoisotopic mass of 160.0637 g/mol . The high-resolution mass spectrum would confirm this exact mass. The nominal mass spectrum is expected to show a prominent molecular ion peak at an m/z of 160.

Fragmentation is anticipated to occur primarily at the methanol (B129727) substituent, which is a common fragmentation site for benzylic-type alcohols. libretexts.orgsavemyexams.com The stability of the aromatic naphthyridine ring means it is likely to remain intact as a major fragment. libretexts.org Key predicted fragmentation pathways include:

Loss of a hydrogen radical (•H): This would result in a fragment ion [M-1]⁺ at m/z 159, forming a stable oxonium ion. libretexts.org

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond would lead to a fragment [M-17]⁺ at m/z 143.

Loss of the hydroxymethyl radical (•CH₂OH): This cleavage results in a fragment [M-31]⁺ at m/z 129, corresponding to the stable 1,6-naphthyridine cation. This is often a significant peak for primary alcohols. savemyexams.comacdlabs.com

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the loss of a neutral formaldehyde molecule, producing a radical cation [M-30]•+ at m/z 130.

m/z (Da)Predicted Fragment IonNotes
160[C₉H₈N₂O]•+Molecular Ion (M•+)
159[M-H]⁺Loss of a hydrogen radical from the methanol group
143[M-OH]⁺Loss of a hydroxyl radical
130[M-CH₂O]•+Loss of a neutral formaldehyde molecule via rearrangement
129[M-CH₂OH]⁺Loss of the hydroxymethyl radical, leading to the naphthyridine cation

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides direct evidence for its key functional groups. The spectrum is characterized by absorptions corresponding to the hydroxyl group, the aromatic system, and the carbon-nitrogen bonds of the naphthyridine core.

The most distinct feature is expected to be a broad, strong absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. ucla.eduuc.edu Aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org

The "fingerprint region" below 1650 cm⁻¹ will contain a series of characteristic absorptions for the naphthyridine ring system. Stretching vibrations for the C=C and C=N bonds within the aromatic rings are expected in the 1600-1475 cm⁻¹ region. uc.edu The C-O stretching vibration of the primary alcohol group should produce a strong band in the 1300-1000 cm⁻¹ range. msu.edu

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3500 - 3200O-H StretchAlcohol (H-bonded)Strong, Broad
3100 - 3000C-H StretchAromatic (Naphthyridine Ring)Medium to Weak
1600 - 1475C=C and C=N StretchAromatic (Naphthyridine Ring)Medium to Weak
1300 - 1000C-O StretchPrimary AlcoholStrong
900 - 690C-H Bend (out-of-plane)AromaticStrong

UV-Visible Spectroscopy

The electronic absorption properties of this compound, as determined by UV-Visible spectroscopy, are dominated by the conjugated π-electron system of the naphthyridine core. The spectrum is expected to show strong absorption bands in the ultraviolet region, characteristic of π→π* electronic transitions. libretexts.org

Naphthyridine and its derivatives are known to exhibit multiple absorption bands due to the extended conjugation across the two fused pyridine (B92270) rings. nih.govresearchgate.net The presence of lone pair electrons on the nitrogen atoms also allows for n→π* transitions, though these are typically much weaker in intensity than the π→π* transitions. masterorganicchemistry.com

Predicted λmax (nm)Electronic TransitionChromophore
~220-250π→πNaphthyridine Ring System
~280-320π→πNaphthyridine Ring System
>300n→π*Nitrogen Lone Pairs

Computational and Theoretical Studies of 1,6 Naphthyridin 5 Ylmethanol and Naphthyridine Frameworks

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.com For naphthyridine derivatives, DFT calculations provide a robust framework for understanding their chemical behavior. sapub.orgnih.govtandfonline.com

The electronic properties of naphthyridine frameworks are significantly influenced by the arrangement of nitrogen atoms within the bicyclic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals are key to understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

In studies of various naphthyridine derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For 1,6-naphthyridin-5-ylmethanol, the HOMO would be expected to have significant density on the naphthyridine ring and the oxygen atom of the methanol (B129727) group. The LUMO would likely be distributed across the aromatic system. The energy gap between the HOMO and LUMO (ELUMO-EHOMO) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or higher, are employed to determine these electronic properties. sapub.orgnih.gov

PropertyDescriptionTypical Calculated Values for Naphthyridine Derivatives
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -2.5 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.4.0 to 5.5 eV
Dipole Moment (μ)Measure of the overall polarity of the molecule.1.5 to 3.5 D

Note: The values presented are typical ranges observed for various substituted naphthyridine derivatives and are intended to be illustrative for the 1,6-naphthyridine (B1220473) framework.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving naphthyridine scaffolds. researchgate.netmdpi.com For instance, in the synthesis of substituted 1,8-naphthyridines, DFT has been used to study the cycloaddition reaction mechanisms, determining whether a reaction proceeds through a concerted or stepwise pathway by calculating the energy barriers of transition states. researchgate.net These theoretical investigations can clarify the regioselectivity and stereoselectivity observed experimentally. unesp.br For this compound, DFT could be used to model its synthesis, such as the reduction of a corresponding aldehyde or carboxylic acid, providing insights into the reaction energetics and transition state geometries.

The biological activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of naphthyridine derivatives has been performed to understand their preferred shapes in different environments. nih.govresearchgate.net For this compound, the primary conformational freedom lies in the rotation around the C5-C(methanol) single bond. DFT calculations can be used to map the potential energy surface associated with this rotation, identifying the lowest energy (most stable) conformers. nih.gov Studies on related dimer structures have shown that naphthyridine units can adopt stacked or unstacked conformations, a factor critical for their interaction with macromolecules like DNA and RNA. researchgate.net

Reaction Mechanism Elucidation

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques used to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein receptor. derpharmachemica.com This approach is fundamental in drug discovery for identifying and optimizing potential inhibitors. nih.govmdpi.complos.org

Docking simulations place the ligand (the small molecule) into the binding site of a protein and score the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy. derpharmachemica.com Naphthyridine derivatives have been extensively studied as kinase inhibitors, and docking studies have been crucial in understanding their binding modes. mdpi.comnih.govnih.gov For example, docking of 1,6-naphthyridine and pyridopyrimidine derivatives into the ATP binding site of Fibroblast Growth Factor Receptor (FGFR) kinase revealed key interactions with residues in the hinge region, the catalytic loop, and the DFG motif, such as hydrogen bonds and π-cation interactions. nih.gov Similarly, docking studies of 1,6-naphthyridinone derivatives as AXL inhibitors helped rationalize their potency and selectivity. nih.gov For this compound, docking could predict its binding affinity to various kinases, with the naphthyridine core acting as a scaffold and the methanol group potentially forming specific hydrogen bonds within the active site.

Study SubjectTarget ProteinKey Findings from Docking
1,6-Naphthyridine AnalogsFGFR KinaseInteraction with Glu520, Asp630, and Met524 in the active site. nih.gov
1,6-Naphthyridinone DerivativesAXL KinaseOptimization of potency and selectivity over MET kinase. nih.gov
1,7-Naphthyridine AnalogsPIP4K2AHydrogen bonding, pi-pi, and pi-cation interactions modulate binding. nih.govrsc.org
2,7-Naphthyridone Derivativesc-Kit/VEGFR-2 KinaseInsight into binding interactions of new lead compounds. mdpi.com

Theoretical Investigations of Structure-Activity Relationships

Theoretical studies are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of compounds with their biological activity. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. researchgate.net

These models have been successfully applied to naphthyridine derivatives to guide the design of more potent inhibitors. nih.gov For a series of 1,6-naphthyridines as FGFR inhibitors, 3D-QSAR models were developed that showed good predictive power. nih.gov The resulting contour maps from these analyses highlight regions where steric bulk, electrostatic charge, or hydrophobicity could be modified to enhance activity. For this compound, QSAR studies could help in understanding how modifications to the naphthyridine core or the methanol substituent would affect its potential biological activity, providing a rational basis for the design of new analogs. nih.govresearchgate.net

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a delocalized view of electron distribution in molecules, which is particularly useful for understanding the properties of aromatic and heteroaromatic systems like naphthyridines. csus.edusolubilityofthings.com The theory explains the electronic structure by considering that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org

Applications of MO theory, including the simple Hückel method, have been used to understand the basicity, aromaticity, and reactivity of aza-aromatic compounds. aip.orgaip.orgscielo.br The presence and position of nitrogen atoms in the naphthyridine ring significantly alter the molecular orbital energies and electron distribution compared to naphthalene. sbq.org.br These alterations affect the molecule's properties, such as its ability to accept a proton or participate in π-stacking interactions. MO theory calculations confirm that the nitrogen atoms are the most electronegative centers, influencing the molecule's electrostatic potential and its interaction with other molecules. tandfonline.com

Coordination Chemistry and Ligand Applications of 1,6 Naphthyridin 5 Ylmethanol

1,6-Naphthyridine (B1220473) as a Ligand Scaffoldchemimpex.comresearchgate.net

The 1,6-naphthyridine framework is a notable heterocyclic compound, recognized as a valuable building block in medicinal chemistry and material science. chemimpex.comresearchgate.net Its defining feature is a bicyclic system containing two fused pyridine (B92270) rings. mdpi.comresearchgate.net This structure provides two nitrogen atoms, which are key to its function as a ligand in coordination chemistry. chemimpex.com The arrangement of these nitrogen atoms across the two rings allows for diverse coordination modes, making the naphthyridine scaffold a versatile platform for constructing complex molecular architectures. researchgate.netnih.gov

The utility of naphthyridine-based compounds spans a wide range of applications, from the development of pharmaceuticals to their use as ligands in catalysis. chemimpex.comnih.gov The rigid nature of the fused ring system provides a predictable and stable backbone for the design of ligands that can bind one or more metal centers in close proximity. nih.govrsc.org

Monodentate, Bidentate, and Binucleating Ligand Propertiespurdue.edunih.gov

The versatility of the naphthyridine scaffold is evident in its ability to act as a monodentate, bidentate, or binucleating (also described as bridging) ligand. researchgate.netnih.gov The specific coordination mode depends on the isomer of naphthyridine, the nature of substituents, and the geometric preferences of the metal center.

Monodentate Coordination : In this mode, only one of the nitrogen atoms of the naphthyridine ring coordinates to a metal center. This is common when the metal ion is sterically hindered or when other, more strongly coordinating ligands are present.

Bidentate Coordination : Bidentate coordination involves both nitrogen atoms binding to the same metal center, forming a chelate ring. While this is common for isomers like 1,8-naphthyridine (B1210474) where the nitrogen atoms are positioned to form a stable five- or six-membered chelate ring, the geometry of 1,6-naphthyridine makes this mode less common as the nitrogens are on separate rings in a less favorable orientation for chelation to a single metal. nih.gov However, derivatives can be designed to facilitate this.

Binucleating (Bridging) Coordination : The 1,6-naphthyridine scaffold is particularly well-suited to act as a bridging ligand, where each nitrogen atom coordinates to a different metal center. nih.govacs.org This brings the two metal ions into close proximity, a crucial feature for designing catalysts and studying metal-metal interactions. nih.govpurdue.edu This binucleating capability is a cornerstone of its application in creating bimetallic complexes and coordination polymers. rsc.orgrsc.org For example, 1,8-naphthyridine ligands have been extensively used to create dinuclear complexes where the rigid backbone enforces a short distance between the metal centers. rsc.org

The presence of the methanol (B129727) group in 1,6-Naphthyridin-5-ylmethanol adds another layer of complexity. The hydroxyl oxygen can act as an additional donor site, potentially leading to tridentate coordination or acting as a hemilabile arm that can reversibly bind to the metal center.

Metal Complex Formationrsc.orgchemicalpapers.commdpi.com

The 1,6-naphthyridine scaffold and its derivatives form stable complexes with a wide variety of transition metals. The formation of these complexes is driven by the Lewis basicity of the nitrogen atoms and the ability of the ligand to satisfy the coordination preferences of the metal ion.

Research has demonstrated the formation of complexes with numerous metals, including:

Copper(I) : 1,6-naphthyridine has been used as a bidentate bridging ligand in the formation of luminescent copper(I)-halide infinite chain complexes. nih.govacs.org In these structures, the naphthyridine ligand bridges {Cu₂(μ-X)₂} rhombic units.

Ruthenium(II) : Diruthenium paddlewheel-type complexes have been synthesized using 1,8-naphthyridine-2-carboxylate as a ligand. mdpi.comrsc.org These complexes are notable for their air stability and paramagnetic properties.

Cobalt(II), Zinc(II), and Cadmium(II) : The spacer ligand 2,2′-bi-1,6-naphthyridine reacts with salts of these metals to form 2D-planar (4,4) frameworks that exhibit novel interpenetration. rsc.orgrsc.org

Magnesium : Dinucleating naphthyridine-based ligands have been used to support dimagnesium complexes, yielding structurally distinct products depending on the specific ligand architecture. nih.govacs.org

The following table summarizes selected examples of metal complexes formed with naphthyridine-based ligands.

Metal IonNaphthyridine LigandResulting Complex StructureReference(s)
Cu(I)1,6-NaphthyridineInfinite chain with bridging ligands nih.gov, acs.org
Co(II), Zn(II), Cd(II)2,2′-Bi-1,6-naphthyridine2D-planar (4,4) frameworks rsc.org, rsc.org
Ru(II)1,8-Naphthyridine-2-carboxylate (npc)Paddlewheel-type dinuclear complex, [Ru₂(μ-npc)₂(O₂CMe)₂] rsc.org
MgdippDAMN (naphthyridine with secondary amine donors)Dinuclear magnesium complex, LMg₂(n-Bu)₂·(THF)₂ chemrxiv.org, nih.gov
Ir(III)1,8-Naphthyridine (NAP)Octahedral complex, [Ir(ppz)₂(NAP)]⁺ iucr.org

Divergent Organometallic Reactivity with Naphthyridine Ligandschemrxiv.orgacs.org

The reactivity of organometallic compounds can be profoundly influenced by the supporting naphthyridine ligand. Subtle changes in the ligand's steric and electronic properties can lead to completely different reaction outcomes. This phenomenon, termed divergent reactivity, highlights the active role of the ligand beyond that of a simple spectator. chemrxiv.orgacs.org

A compelling example is the reaction of dialkylmagnesium reagents with different dinucleating naphthyridine-based ligands. nih.gov

A ligand featuring pendant secondary amine donors reacts cleanly with Mg(n-Bu)₂ to form the expected dinuclear magnesium complex. nih.govacs.org

In contrast, a closely related ligand with pendant amide donors reacts with the same magnesium reagent to produce paramagnetic species. This is triggered by Mg-C bond homolysis, leading to radical reactivity that results in butylation and dimerization of the ligand. nih.govacs.org

These findings underscore how the specific architecture of the naphthyridine ligand can control the coordination chemistry and subsequent reactivity of the metal centers. chemrxiv.orgacs.org The steric bulk around the metal core, dictated by the ligand's substituents, can differ markedly, influencing the accessibility of coordination sites and the stability of reaction intermediates. acs.org

Another area of reactivity involves the functionalization of the naphthyridine scaffold itself through metal-catalyzed reactions. For instance, cobalt-catalyzed cross-coupling reactions of 5-chloro-1,6-naphthyridine (B1589994) with various alkyl and aryl organomagnesium and organozinc reagents have been developed to produce polyfunctional naphthyridines in good yields. nih.govacs.org

Naphthyridine SubstrateOrganometallic ReagentCatalystProductYieldReference
5-chloro-1,6-naphthyridineBuMgClCoCl₂·2LiCl5-butyl-1,6-naphthyridine69% nih.gov, acs.org
5-chloro-1,6-naphthyridineCyclopropylmagnesium bromideCoCl₂·2LiCl5-cyclopropyl-1,6-naphthyridine52% nih.gov, acs.org
5-chloro-1,6-naphthyridinep-MeOC₆H₄ZnClCoCl₂·2LiCl, HCO₂Na5-(4-methoxyphenyl)-1,6-naphthyridine83% nih.gov, acs.org

Metal-Organic Frameworks (MOFs) Incorporating Naphthyridine Ligandsmdpi.comwikipedia.org

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands (or linkers). wikipedia.org The predictable geometry and coordinating ability of naphthyridine-based ligands make them attractive candidates for use as linkers in the construction of MOFs. mdpi.com

The rigidity of the naphthyridine scaffold helps in the formation of robust and porous frameworks. By modifying the substituents on the naphthyridine core, chemists can tune the size and chemical environment of the pores within the MOF, tailoring the material for specific applications like gas storage, separation, or catalysis. wikipedia.org The use of 2,2′-bi-1,6-naphthyridine to create 2D coordination polymers with interpenetrating nets is a clear example of how these ligands can be used to build extended, framework-like structures. rsc.org

Naphthyridine-Based Secondary Building Units (SBUs)rsc.org

A prime example is the paddlewheel-type diruthenium(II,II) complex, [Ru₂(μ-npc)₂(O₂CMe)₂], where 'npc' is 1,8-naphthyridine-2-carboxylate. rsc.org This air-stable, dinuclear complex is considered a versatile SBU. mdpi.com The two naphthyridine ligands coordinate to the two ruthenium centers, and the entire unit can be linked through its other coordination sites to form a larger, porous network. The electronic properties of such SBUs, and consequently the entire MOF, can be tuned by altering the ligands. For instance, replacing acetate (B1210297) ligands with more electron-withdrawing trifluoroacetate (B77799) ligands in the diruthenium paddlewheel complex leads to measurable shifts in the redox potentials of the SBU. researchgate.net This demonstrates the potential for creating designer functional materials by modifying naphthyridine-based SBUs.

Advanced Applications in Materials Science

Luminescent Materials and Optical Properties

The inherent photophysical characteristics of the 1,6-naphthyridine (B1220473) core and its derivatives make them candidates for luminescent materials. Their ability to participate in charge-transfer processes and their structural rigidity are key factors influencing their emission properties.

The broader class of 1,6-naphthyridine derivatives is known to exhibit fluorescence. nih.gov However, the application of the specific compound 1,6-Naphthyridin-5-ylmethanol in this context is not extensively detailed in current literature. Research has instead focused on derivatives where the 1,6-naphthyridine core is functionalized to create advanced materials.

A significant example is the use of 1,6-naphthyridin-5-yl pyrazolate chelates in platinum(II) complexes. rsc.org These organometallic compounds display electroluminescence, the emission of light in response to an electric current. Specifically, homoleptic Pt(II) complexes incorporating these chelates have been synthesized and shown to be efficient phosphors. rsc.org These materials leverage the strong intermolecular Pt⋯Pt interactions and associated metal-metal-to-ligand charge transfer (MMLCT) characteristics to produce light, particularly in the long-wavelength red and near-infrared (NIR) regions. rsc.org

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property observed in various fluorescent molecules, particularly those with intramolecular charge transfer (ICT) characteristics. d-nb.infobeilstein-journals.org This phenomenon is valuable for creating chemical sensors and probes. nih.govjasco-global.com In the context of the 1,6-naphthyridine family, derivatives such as 1,6-naphthyridin-7(6H)-ones have shown powerful fluorescence properties with a notable change in emissivity depending on the solvent's polarity. mdpi.com While these findings highlight the potential of the 1,6-naphthyridine scaffold, specific studies detailing the solvatochromic fluorescence of this compound itself are not prominently reported.

Thermally activated delayed fluorescence (TADF) has emerged as a key mechanism for third-generation organic light-emitting diodes (OLEDs), enabling up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.govnih.gov This process relies on a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states, which facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the emissive singlet state. nih.govrsc.org Materials design for TADF often involves creating molecules with distinct electron-donating and electron-accepting moieties to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov While various naphthyridine isomers, such as 1,5-naphthyridine, have been used as electron-accepting units in TADF emitters rsc.org, research specifically identifying this compound as a TADF material has not been reported.

A direct application of the 1,6-naphthyridine core in OLEDs has been demonstrated through the development of platinum(II) phosphors. rsc.org Three homoleptic Pt(II) complexes (designated Pt(a), Pt(b), and Pt(c)) were synthesized using chelating 1,6-naphthyridin-5-yl pyrazolates. rsc.org These complexes were used to fabricate non-doped OLEDs that exhibited efficient emission in the near-infrared (NIR) spectrum. rsc.org

The devices demonstrated high performance, with one achieving a maximum external quantum efficiency (EQE) of 25.6%. rsc.org This high efficiency, particularly in a non-doped device, underscores the potential of these materials in simplifying OLED architecture while achieving excellent results. rsc.org The strong intermolecular interactions in the condensed phase are credited with enabling the effective generation of long-wavelength emission. rsc.org

Performance of Non-Doped OLEDs Based on Pt(II) Complexes with 1,6-Naphthyridin-5-yl Pyrazolate Chelates rsc.org
Device / ComplexEmission Peak (nm)Maximum External Quantum Efficiency (EQE) (%)
Device Pt(b)67625.6
Device Pt(c)71017.8

Thermally Activated Delayed Fluorescence (TADF)

Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and OLEDs. The properties of these materials are dictated by their molecular structure and solid-state packing. nih.gov The electron-deficient nature of naphthyridines makes them attractive candidates for n-type (electron-transporting) semiconductors.

Research into naphthyridine-based semiconductors has shown promising results. For instance, molecules based on a 1,5-naphthyridine-2,6-dione unit have been synthesized and characterized as n-type materials, achieving electron mobilities as high as 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors. rsc.org While these studies on related isomers demonstrate the utility of the naphthyridine core in organic electronics rsc.orgresearchgate.net, specific investigations into the organic semiconductor properties of this compound have not been prominently featured in the scientific literature.

Future Research Trajectories and Methodological Advancements

Development of Novel and Efficient Synthetic Routes

The synthesis of the 1,6-naphthyridine (B1220473) core and its derivatives remains a central focus of research, with an emphasis on improving efficiency, atom economy, and access to diverse molecular scaffolds. acs.org Traditional methods are being challenged by innovative strategies that offer milder reaction conditions and broader substrate scopes.

A noteworthy development is the use of a tandem nitrile hydration/cyclization procedure to create 1,6-naphthyridine-5,7-diones under gentle conditions. acs.org These diones can be further activated through ditriflation, yielding bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.org These intermediates are pivotal for one-pot difunctionalization reactions, enabling rapid access to a wide array of drug-like molecules. acs.org This approach circumvents traditional, often harsh, activation strategies for heterocyclic amides. acs.org

Another promising avenue is the use of ionic liquids as catalysts. For instance, [Et3NH][HSO4] has been successfully employed in the one-pot, solvent-free synthesis of functionalized acs.orgnih.gov-naphthyridines, demonstrating the potential of green chemistry principles in this area. rkmmanr.org Similarly, the Friedlander reaction, a classic method for quinoline (B57606) synthesis, has been adapted for 1,8-naphthyridines using ionic liquids as both solvent and catalyst, suggesting its potential applicability to 1,6-naphthyridine synthesis. acs.org

Ultrasound irradiation is also emerging as a valuable tool for promoting the synthesis of 1,6-naphthyridine derivatives, often leading to higher yields and shorter reaction times under aqueous conditions. rkmmanr.org These methods align with the growing demand for environmentally sustainable chemical processes.

Future efforts will likely concentrate on the development of catalytic systems that are not only efficient but also recyclable, further enhancing the sustainability of 1,6-naphthyridine synthesis. The exploration of flow chemistry and other high-throughput techniques could also accelerate the discovery of new synthetic routes and the optimization of existing ones.

Exploration of C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. In the context of 1,6-naphthyridines, this strategy holds immense potential for introducing a wide range of substituents at specific positions, thereby fine-tuning their chemical and biological properties.

Recent research has demonstrated the feasibility of sp3 C-H functionalization in the synthesis of substituted 2-styryl-1,8-naphthyridines under mild, metal-free conditions. asianpubs.org This was achieved through a Knoevenagel condensation of methyl-1,8-naphthyridines with various aldehydes, showcasing the potential for similar transformations on the 1,6-naphthyridine scaffold. asianpubs.org

Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing C-H functionalization of pyridine (B92270) rings, providing a blueprint for its application to naphthyridines. beilstein-journals.org These methods have been used for alkylation, arylation, and annulation reactions, leading to the construction of fused heterocyclic systems. beilstein-journals.org For example, a manganese-catalyzed dehydrogenative Friedlander annulation followed by C(sp3)–H functionalization has been used to synthesize (E)-1,2,3,4-tetrahydrobenzo[b] acs.orgnih.govnaphthyridines. acs.org

A significant challenge in the C-H functionalization of naphthyridines is controlling the regioselectivity, given the presence of multiple C-H bonds with varying reactivity. The development of directing groups that can guide the catalyst to a specific C-H bond is a key area of ongoing research.

Future work in this area will likely focus on expanding the scope of C-H functionalization reactions to include a wider range of coupling partners and on developing more sustainable catalytic systems that utilize earth-abundant metals. The ultimate goal is to achieve a level of control that allows for the precise and predictable modification of any desired position on the 1,6-naphthyridine ring.

Advanced Characterization Techniques for Complex Derivatives

The synthesis of increasingly complex 1,6-naphthyridine derivatives necessitates the use of advanced analytical techniques for their unambiguous characterization. As the structural diversity of these compounds grows, so does the challenge of distinguishing between isomers and elucidating intricate three-dimensional structures. biocompare.com

High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for determining the molecular formula and connectivity of new derivatives. mdpi.comnih.gov Techniques such as 2D-NMR (COSY, HSQC, HMBC) are crucial for confirming the structure of complex fused ring systems, such as benzo[b]chromeno[4,3,2-de] acs.orgnih.govnaphthyridines. researchgate.net

For isomeric differentiation, which is a significant challenge in naphthyridine chemistry, ion mobility-mass spectrometry (IM-MS) is emerging as a powerful technique. biocompare.com IM-MS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond that of traditional liquid chromatography-mass spectrometry (LC-MS). biocompare.com High-resolution ion mobility-mass spectrometry (HRIM-MS) can significantly enhance the ability to resolve and identify isomeric compounds. biocompare.com

X-ray crystallography provides the definitive proof of structure, offering precise information about bond lengths, bond angles, and stereochemistry. mdpi.com The increasing availability of high-throughput crystallography is making this technique more accessible for routine characterization.

Future advancements in this area will likely involve the integration of multiple analytical techniques, coupled with sophisticated data analysis and bioinformatics tools, to provide a comprehensive understanding of the structure and properties of novel 1,6-naphthyridine derivatives. biocompare.com

Design and Synthesis of New Functionalized Derivatives

The design and synthesis of new functionalized 1,6-naphthyridine derivatives are driven by the pursuit of compounds with specific biological activities or material properties. researchgate.net The versatility of the 1,6-naphthyridine scaffold allows for the introduction of a wide range of functional groups at various positions, enabling the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net

A key strategy involves the diversification of the 1,6-naphthyridine core through cross-coupling reactions. acs.org For example, 5-amino-7-triflyl-1,6-naphthyridines can undergo Suzuki and Negishi cross-coupling reactions to introduce carbon-carbon bonds, as well as Buchwald-Hartwig amination and other heteroatom substitution reactions. acs.org

The synthesis of benzo[b] acs.orgnih.govnaphthyridine derivatives has also been a focus, with the introduction of phenylethynyl and indolyl groups at the C(1) position. mdpi.com These modifications have been shown to impart interesting biological activities. mdpi.com Furthermore, ring expansion reactions have been employed to create novel azocino[4,5-b]quinoline derivatives from tetrahydrobenzo[b] acs.orgnih.govnaphthyridine precursors. mdpi.com

Computational methods, such as deep conditional transformer neural networks, are being increasingly used to design novel molecular scaffolds and linkers for fragment-based drug discovery, a strategy that could be applied to the design of new 1,6-naphthyridine derivatives. acs.org

The future of derivative design will likely involve a synergistic approach that combines computational modeling with high-throughput synthesis and screening. This will allow for the rapid identification of promising lead compounds with desired properties, accelerating the development of new therapeutics and functional materials based on the 1,6-naphthyridine framework.

Deeper Theoretical Insights into Reactivity and Properties

Theoretical and computational chemistry are playing an increasingly vital role in understanding the fundamental properties and reactivity of 1,6-naphthyridine and its derivatives. researchgate.net Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of these compounds. researchgate.netresearchgate.net

These computational methods can provide valuable insights into reaction mechanisms, helping to rationalize experimental observations and guide the design of new synthetic strategies. researchgate.net For instance, theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the development of regioselective functionalization reactions.

Quantum chemical calculations can also be used to predict various molecular properties, such as proton affinities, ionization energies, and polarizabilities. nih.gov This information is crucial for understanding the intermolecular interactions that govern the behavior of these compounds in different environments. For example, theoretical studies have been used to predict the hydrogen bonding basicity of naphthyridine isomers, which is important for designing molecules with specific biological targets. nih.gov

Furthermore, computational studies can be employed to predict the photophysical properties of 1,6-naphthyridine derivatives, which is essential for their application in areas such as organic light-emitting diodes (OLEDs). researchgate.net By understanding the relationship between molecular structure and electronic properties, it is possible to design new materials with optimized performance.

Future research in this area will likely focus on the development of more accurate and efficient computational models that can handle larger and more complex systems. The integration of machine learning and artificial intelligence with quantum chemical calculations holds the promise of accelerating the discovery and design of new 1,6-naphthyridine-based compounds with tailored properties. acs.org

Q & A

Q. What are the established synthetic routes for 1,6-Naphthyridin-5-ylmethanol?

The synthesis typically involves cyclization or condensation reactions. For example, substrates like 2-chloro-3-pyridinecarbonitrile undergo nucleophilic substitution with amines or alcohols under controlled conditions (e.g., LiNPr₁₂ as a base, reflux in THF) to form the naphthyridine core. Subsequent functionalization at the 5-position with hydroxymethyl groups is achieved via reductive alkylation or oxidation of methyl precursors . Yield optimization often requires inert atmospheres (N₂) and precise temperature control .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to identify the hydroxymethyl (-CH₂OH) proton signals (δ ~4.5–5.0 ppm) and aromatic protons in the naphthyridine ring. X-ray crystallography is used to resolve bond angles and stereochemistry, particularly for polymorphic forms . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>99%) .

Q. What are the primary applications of this compound in pharmacological research?

The compound serves as a precursor for DNA-PK inhibitors (e.g., 7-morpholino derivatives), which are studied for their role in DNA repair mechanisms and potential anticancer activity . Its hydroxymethyl group enhances solubility, making it suitable for in vitro kinase assays and structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

Yield optimization requires addressing competing side reactions. For example:

  • Temperature modulation : Lower temperatures (5–10°C) reduce byproducts during Vilsmeier-Haack formylation .
  • Catalyst selection : Lithium amide bases (e.g., LiNPr₁₂) improve regioselectivity in cyclization steps .
  • Purification strategies : Column chromatography with silica gel (hexane/EtOAc gradients) isolates the product from dihydro or over-alkylated byproducts .

Q. How should contradictory data in reaction mechanisms be resolved?

Discrepancies in yields or product distributions (e.g., 58% vs. 80% yields in similar substrates) may arise from substituent electronic effects or steric hindrance . For instance, electron-withdrawing groups (e.g., -CN) on the pyridine ring accelerate cyclization, whereas bulky substituents (e.g., -Ph) slow reaction kinetics . Systematic variation of substituents and DFT calculations can clarify mechanistic pathways.

Q. What analytical techniques are critical for assessing the stability of this compound under experimental conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks, followed by HPLC analysis to detect degradation products .
  • pH-dependent stability : Use UV-Vis spectroscopy to monitor absorbance shifts in buffers (pH 3–9), identifying optimal storage conditions .

Q. What is the role of the hydroxymethyl group in modulating biological activity?

The -CH₂OH group enhances hydrogen-bonding interactions with target proteins (e.g., DNA-PK's kinase domain), as evidenced by molecular docking studies . It also improves aqueous solubility (logP reduction by ~0.5–1.0 units), critical for in vivo bioavailability .

Q. How can byproducts from N-alkylation reactions be minimized?

During alkylation (e.g., with methyl iodide or allyl bromide):

  • Use stoichiometric control (1.1–1.3 equivalents of alkylating agent) to prevent over-alkylation.
  • In situ quenching with aqueous NH₄Cl removes excess reagents .
  • Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) to terminate reactions at optimal conversion .

Q. What computational methods are used to predict the reactivity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., DNA-PK) to prioritize derivatives for synthesis .

Q. How does the compound’s stability in methanol crossover studies inform fuel cell research?

While not directly related to fuel cells, methodological parallels exist. For example, flow electrochemical cells with porous electrodes can assess methanol diffusion coefficients, analogous to studies on methanol crossover in fuel cells. This approach helps evaluate the compound’s stability under oxidative conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.